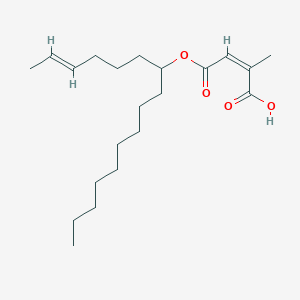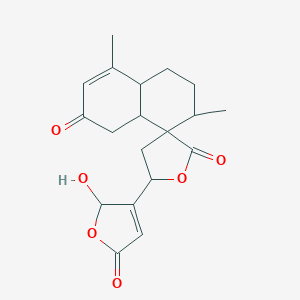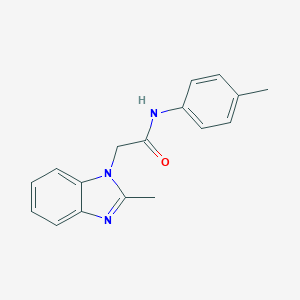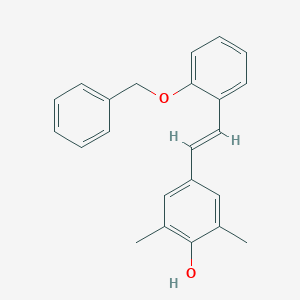![molecular formula C26H56NO4PS B233381 [(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate CAS No. 153413-99-1](/img/structure/B233381.png)
[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate, also known as HTMA-15, is a novel cationic surfactant that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of [(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate is based on its ability to interact with cell membranes and form micelles. [(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate has a hydrophobic tail that interacts with the lipid bilayer of the cell membrane, while its hydrophilic head interacts with water molecules, forming micelles. This interaction facilitates the uptake of drugs or genes into cells, improving their efficacy.
Biochemical and Physiological Effects:
[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. In vitro studies have shown that [(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate can enhance the uptake of drugs and genes into cells, leading to improved efficacy. In vivo studies have shown that [(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate can improve the bioavailability of drugs and reduce their toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using [(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate in lab experiments include its low toxicity, good biocompatibility, and ability to enhance the efficacy of drugs and genes. However, the limitations of using [(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate include its high cost and complex synthesis method.
Direcciones Futuras
There are many future directions for research on [(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate, including the development of new synthesis methods to reduce the cost and complexity of production, the optimization of its structure to improve its efficacy, and the exploration of its potential applications in other fields such as agriculture and environmental science.
In conclusion, [(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate is a novel cationic surfactant that has shown great potential for various applications in biomedical and biotechnological fields. Its unique chemical structure and mechanism of action make it a promising candidate for drug delivery, gene therapy, and biocatalysis. Further research is needed to fully explore its potential and optimize its structure for various applications.
Métodos De Síntesis
[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate is synthesized through a multi-step process that involves the reaction of hexadecyl mercaptan with 3-methoxy-1-propanol to form [(3S)-4-hexadecylsulfanyl-3-methoxybutyl] mercaptan, which is then reacted with 2-chloroethyl trimethylammonium chloride to form [(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethanethiolate]. Finally, this compound is reacted with triethyl phosphite to form [(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate.
Aplicaciones Científicas De Investigación
[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate has been extensively studied for its potential applications in various fields such as drug delivery, gene therapy, and biocatalysis. In drug delivery, [(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate has been shown to enhance the efficacy of anticancer drugs by improving their solubility and stability. In gene therapy, [(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate has been used as a transfection agent to deliver genes into cells. In biocatalysis, [(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate has been used as a surfactant to improve the activity and stability of enzymes.
Propiedades
Número CAS |
153413-99-1 |
|---|---|
Nombre del producto |
[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate |
Fórmula molecular |
C26H56NO4PS |
Peso molecular |
509.8 g/mol |
Nombre IUPAC |
[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate |
InChI |
InChI=1S/C26H56NO4PS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-33-25-26(30-5)20-23-32(28,29)31-22-21-27(2,3)4/h26H,6-25H2,1-5H3/t26-/m0/s1 |
Clave InChI |
VFUBQYOCDHTENH-SANMLTNESA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCSC[C@H](CCP(=O)([O-])OCC[N+](C)(C)C)OC |
SMILES |
CCCCCCCCCCCCCCCCSCC(CCP(=O)([O-])OCC[N+](C)(C)C)OC |
SMILES canónico |
CCCCCCCCCCCCCCCCSCC(CCP(=O)([O-])OCC[N+](C)(C)C)OC |
Sinónimos |
2'-(trimethylammonio)-ethyl-4-(hexadecylthio)-3-methoxybutane phosphonate 2'-(trimethylammonio)-ethyl-4-(hexadecylthio)-3-methoxybutane phosphonate, (R)-isomer 2-TEHMP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,3S,4R,5R)-5-[5-[(E)-3-[(2-bromoacetyl)amino]prop-2-enyl]-2,4-dioxopyrimidin-1-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B233307.png)

![[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol](/img/structure/B233325.png)

![N-[(4-cyanophenyl)sulfonyl]-beta-alanine](/img/structure/B233334.png)
![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione](/img/structure/B233340.png)




![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B233412.png)

